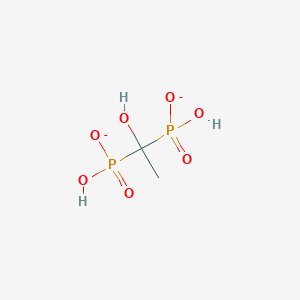

Etidronic acid(2-)

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJJBKOTRCVKF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O7P2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Mechanism of Etidronic Acid on Osteoclast Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which Etidronic acid, a first-generation, non-nitrogenous bisphosphonate, induces apoptosis in osteoclasts. The document outlines the core signaling pathways, presents available quantitative data, and offers detailed experimental protocols for researchers investigating this process.

Core Molecular Mechanism: The ATP-Analog Hypothesis

Unlike nitrogen-containing bisphosphonates that inhibit farnesyl pyrophosphate synthase, Etidronic acid induces osteoclast apoptosis through a distinct mechanism. Once internalized by the osteoclast, Etidronic acid is metabolized by aminoacyl-tRNA synthetases into a non-hydrolyzable adenosine triphosphate (ATP) analog.

This cytotoxic ATP analog (AppCp-type) accumulates within the cell, competitively inhibiting numerous ATP-dependent cellular processes. This disruption of cellular energy metabolism is a primary trigger for inducing the intrinsic, or mitochondrial, pathway of apoptosis. The overall effect is a reduction in the lifespan of mature osteoclasts, thereby decreasing bone resorption.

Quantitative Data Summary

Quantitative data on the specific dose-response and time-course of Etidronic acid on osteoclast apoptosis is limited in publicly accessible literature. However, studies on related bisphosphonates and general osteoclast apoptosis provide context for the concentrations and timeframes expected to be effective. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell system. For context, other bisphosphonates like Zoledronic acid have been shown to affect osteoclastogenesis at concentrations ranging from 0.1 to 5 µM.[1]

| Parameter | Value | Cell Type | Condition | Reference |

| IC50 | Data not available | Osteoclasts | Apoptosis Induction | N/A |

| Effective Conc. | Typically 10⁻⁵ to 10⁻⁴ M | Various | Inhibition of bone resorption | General Knowledge |

| Apoptosis Marker | Cleaved Caspase-3 | Osteoclasts | Pro-apoptotic signaling | [2] |

| Apoptosis Marker | DNA Fragmentation (TUNEL) | Osteoclasts | Late-stage apoptosis | [3] |

Experimental Protocols & Workflow

To investigate the molecular mechanism of Etidronic acid, a series of in vitro experiments are required. The following protocols provide detailed methodologies for osteoclast culture, apoptosis detection, and protein analysis.

Osteoclast Culture and Differentiation

This protocol describes the generation of mature osteoclast-like cells (OCLs) from bone marrow-derived macrophages (BMMs) or a cell line like RAW264.7.

-

Cell Seeding: Plate precursor cells (BMMs or RAW264.7) in a suitable culture vessel. For BMMs, culture in α-MEM containing 10% FBS and M-CSF (e.g., 30 ng/mL).

-

Differentiation: To induce differentiation into osteoclasts, add RANKL (e.g., 50-100 ng/mL) to the culture medium.[1]

-

Culture Maintenance: Culture the cells for 5-7 days, replacing the medium with fresh cytokine-containing medium every 2-3 days. Mature, multinucleated osteoclasts should be visible.

-

Treatment: Once mature osteoclasts have formed, replace the medium with fresh medium containing various concentrations of Etidronic acid or a vehicle control.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[3]

-

Cell Collection & Fixation:

-

Permeabilization:

-

Wash the fixed cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow entry of the labeling enzyme.[3]

-

-

TUNEL Reaction:

-

Wash cells twice with PBS.

-

Prepare the TUNEL reaction cocktail containing TdT enzyme and a labeled dUTP (e.g., EdUTP) according to the manufacturer's instructions.

-

Incubate the samples with the reaction cocktail for 60 minutes at 37°C in a humidified chamber.[3]

-

-

Staining and Visualization:

-

Wash the samples twice with 3% BSA in PBS.

-

If using a fluorescent-based kit, proceed with the click-chemistry reaction or antibody staining for the incorporated nucleotide.

-

Counterstain nuclei with a DNA stain like DAPI (1 µg/ml) or Hoechst 33342.[3][4]

-

Visualize using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

-

-

Quantification: Calculate the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.[5]

Protein Analysis: Western Blot for Cleaved Caspase-3

Western blotting is used to detect the activation of caspase-3, a key executioner caspase in the apoptotic pathway. Activation involves the cleavage of the inactive 32-35 kDa pro-caspase into active p17 and p12 fragments.[2][6]

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 12-15% SDS-polyacrylamide gel and run until adequate separation is achieved.[7]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (p17/19 fragment). A typical dilution is 1:1000.[8]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[8]

-

Washing: Repeat the washing step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The appearance of a ~17 kDa band indicates caspase-3 activation.[2]

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion

The molecular mechanism of Etidronic acid in osteoclasts is primarily driven by its intracellular conversion to a cytotoxic ATP analog, which disrupts cellular energetics and initiates the mitochondrial pathway of apoptosis. This process culminates in the activation of executioner caspases, such as caspase-3, leading to programmed cell death. By providing detailed protocols for investigating these events, this guide serves as a valuable resource for researchers aiming to further elucidate the therapeutic actions of non-nitrogenous bisphosphonates and develop novel treatments for bone disorders.

References

- 1. Zoledronic acid inhibits osteoclast differentiation and function through the regulation of NF-κB and JNK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. TUNEL Assay [bio-protocol.org]

- 5. 2.6. Staining Osteocyte Apoptosis by Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 8. media.cellsignal.com [media.cellsignal.com]

The Physicochemical Interaction of Etidronic Acid with Hydroxyapatite Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidronic acid, a first-generation bisphosphonate, plays a significant role in regulating calcification processes due to its strong affinity for hydroxyapatite (HA), the primary mineral component of bone and teeth. This technical guide provides an in-depth analysis of the core interaction between etidronic acid(2-) and hydroxyapatite crystals. It covers the mechanism of binding, the impact on crystal morphology and solubility, and detailed experimental protocols for studying these interactions. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and bone-related research.

Introduction

Etidronic acid, chemically known as (1-hydroxyethylidene)bisphosphonic acid (HEDP), is a non-nitrogen-containing bisphosphonate. Its structure, featuring a P-C-P backbone, mimics that of endogenous pyrophosphate, a natural regulator of calcification. This structural similarity allows etidronic acid to bind strongly to hydroxyapatite [Ca10(PO4)6(OH)2] crystals, thereby inhibiting their formation, growth, and dissolution[1]. This property is the basis for its clinical use in treating bone disorders such as Paget's disease and osteoporosis. Understanding the intricate details of this interaction at a molecular level is crucial for the development of new therapeutic agents with tailored affinities and functionalities.

Mechanism of Interaction

The interaction between etidronic acid and hydroxyapatite is primarily a physicochemical process of chemisorption onto the crystal surface[1]. The two phosphonate groups of the etidronic acid molecule act as a "bone hook," effectively chelating the calcium ions present on the surface of the hydroxyapatite crystal.

A proposed mechanism involves the formation of covalent Ca-O-P bonds between the superficial hydroxyl groups (Ca-OH) of the apatite and the phosphonate groups (P-OH) of etidronic acid. This strong binding is further enhanced by the hydroxyl group at the R1 position of the etidronic acid molecule, which participates in the binding process and increases the molecule's affinity for the bone mineral[2][3].

The binding of etidronic acid to hydroxyapatite is a thermodynamically favorable process, although it exhibits a lower binding affinity compared to nitrogen-containing bisphosphonates like zoledronic acid and alendronate[4][5].

dot

Effects on Hydroxyapatite Properties

The binding of etidronic acid to hydroxyapatite crystals has profound effects on their physical and chemical properties.

Inhibition of Crystal Formation and Growth

Etidronic acid is a potent inhibitor of hydroxyapatite formation and crystal growth. By adsorbing onto the active growth sites of hydroxyapatite seed crystals, it blocks the addition of further calcium and phosphate ions, thereby impeding crystal maturation. The inhibitory potency of etidronic acid is significant, though generally considered to be less than that of the more potent nitrogen-containing bisphosphonates.

Inhibition of Crystal Dissolution

In addition to preventing crystal growth, etidronic acid also inhibits the dissolution of hydroxyapatite crystals. This is particularly relevant in the context of bone resorption, where osteoclasts create an acidic microenvironment to dissolve the bone mineral. Etidronic acid bound to the hydroxyapatite surface acts as a protective barrier, making the crystals more resistant to acid-mediated dissolution[6][7].

Alteration of Crystal Morphology

The presence of etidronic acid during the synthesis of hydroxyapatite can significantly alter the resulting crystal morphology. Studies have shown that grafting etidronic acid onto nano-hydroxyapatite can change the morphology from cylindrical or grain-like particles to nano-sheets[8]. This modification of crystal shape can have implications for the biological and mechanical properties of the mineral phase.

Quantitative Analysis of the Interaction

Quantifying the interaction between etidronic acid and hydroxyapatite is essential for comparing its efficacy with other bisphosphonates and for designing new molecules with desired binding properties.

Thermodynamic Parameters

Isothermal titration calorimetry (ITC) is a powerful technique for determining the thermodynamic parameters of binding interactions. While specific thermodynamic data for etidronic acid binding to pure hydroxyapatite is limited in the readily available literature, studies on its binding to human bone provide valuable insights. The binding is characterized by two sites: a weak, highly populated site and a strong binding site. The binding to both sites is predominantly entropy-driven.

| Parameter | Value (Site A - Weak) | Value (Site B - Strong) | Reference |

| ΔG (Gibbs Free Energy) | -5.2 kcal/mol | -8.5 kcal/mol | [9] |

| Driving Force | Entropy-driven | Entropy-driven | [9] |

Table 1: Thermodynamic parameters for the binding of etidronic acid to human bone.

Adsorption Isotherms

The adsorption of etidronic acid onto hydroxyapatite can be described by adsorption isotherm models such as the Langmuir and Freundlich models. These models provide information about the adsorption capacity and the affinity of the adsorbate for the adsorbent.

-

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. It can be used to determine the maximum adsorption capacity (q_max) and the Langmuir constant (K_L) related to the binding energy.

-

Freundlich Isotherm: An empirical model that describes multilayer adsorption onto a heterogeneous surface. It provides the Freundlich constant (K_F) related to the adsorption capacity and the exponent 'n' which indicates the favorability of the adsorption process.

| Isotherm Model | Parameters | Value | Reference |

| Langmuir | q_max (mg/g) | Data not available | - |

| K_L (L/mg) | Data not available | - | |

| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | Data not available | - |

| n | Data not available | - |

Table 2: Adsorption isotherm parameters for etidronic acid on hydroxyapatite.

Inhibition of Formation and Dissolution

The inhibitory effect of etidronic acid on hydroxyapatite formation and dissolution can be quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of etidronic acid required to inhibit the process by 50%.

| Process | IC50 Value | Reference |

| Inhibition of HA Formation | Data not available | - |

| Inhibition of HA Dissolution | Data not available | - |

Table 3: Inhibitory concentrations of etidronic acid.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction between etidronic acid and hydroxyapatite.

Synthesis of Hydroxyapatite Nanoparticles (Wet Chemical Precipitation)

This protocol describes a common method for synthesizing hydroxyapatite nanoparticles suitable for binding studies.

-

Preparation of Reactant Solutions:

-

Prepare a solution of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) in deionized water.

-

Prepare a solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.

-

-

Precipitation:

-

Slowly add the diammonium hydrogen phosphate solution to the calcium nitrate solution under constant stirring.

-

Maintain the pH of the solution at 10-11 by the dropwise addition of ammonium hydroxide (NH₄OH).

-

-

Aging:

-

Age the resulting milky suspension at room temperature for 24 hours to allow for the formation and crystallization of hydroxyapatite.

-

-

Washing and Drying:

-

Wash the precipitate repeatedly with deionized water and ethanol to remove any unreacted ions. Centrifugation can be used to separate the precipitate.

-

Dry the washed hydroxyapatite powder in an oven at 80-100°C overnight.

-

-

Characterization:

-

Characterize the synthesized powder using X-ray diffraction (XRD) to confirm the phase purity, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to analyze the morphology and particle size.

-

Etidronic Acid Binding Affinity Assay

This protocol outlines a method to determine the binding affinity of etidronic acid to hydroxyapatite.

-

Preparation of Solutions:

-

Prepare a stock solution of etidronic acid of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a series of dilutions of the etidronic acid stock solution.

-

-

Incubation:

-

Weigh a precise amount of the synthesized hydroxyapatite powder into a series of tubes.

-

Add a known volume of each etidronic acid dilution to the tubes.

-

Incubate the tubes at a constant temperature (e.g., 37°C) for a defined period (e.g., 24 hours) with gentle agitation to reach equilibrium.

-

-

Separation:

-

Centrifuge the tubes to pellet the hydroxyapatite with the bound etidronic acid.

-

-

Quantification of Unbound Etidronic Acid:

-

Carefully collect the supernatant, which contains the unbound etidronic acid.

-

Quantify the concentration of etidronic acid in the supernatant using a suitable analytical method. A common method involves complexation with a metal ion (e.g., iron(III)) followed by spectrophotometric determination, or alternatively, by using radiolabeled etidronic acid.

-

-

Calculation of Bound Etidronic Acid:

-

Calculate the amount of etidronic acid bound to the hydroxyapatite by subtracting the amount of unbound etidronic acid from the initial amount.

-

-

Data Analysis:

-

Plot the amount of bound etidronic acid per unit mass of hydroxyapatite (q_e) against the equilibrium concentration of etidronic acid in the solution (C_e).

-

Fit the data to the Langmuir and Freundlich isotherm models to determine the adsorption parameters.

-

dot

Inhibition of Hydroxyapatite Formation Assay (Constant Composition Method)

This protocol describes a method to quantify the inhibitory effect of etidronic acid on hydroxyapatite crystal growth.

-

Preparation of Supersaturated Solution:

-

Prepare a stable supersaturated solution of calcium phosphate at a specific pH and temperature (e.g., pH 7.4, 37°C) in a reaction vessel.

-

-

Initiation of Crystal Growth:

-

Introduce a known amount of hydroxyapatite seed crystals into the supersaturated solution to initiate crystal growth.

-

-

Constant Composition Titration:

-

As crystal growth consumes calcium and phosphate ions from the solution, titrant solutions containing calcium chloride and potassium phosphate are automatically added to the reaction vessel to maintain a constant level of supersaturation. The rate of titrant addition is proportional to the rate of crystal growth.

-

-

Introduction of Inhibitor:

-

After establishing a baseline crystal growth rate, add a known concentration of etidronic acid to the reaction vessel.

-

-

Measurement of Inhibited Growth Rate:

-

Continue to monitor the rate of titrant addition, which will now reflect the inhibited crystal growth rate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of crystal growth for different concentrations of etidronic acid.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the etidronic acid concentration.

-

Conclusion

The interaction of etidronic acid with hydroxyapatite crystals is a multifaceted process characterized by strong surface binding, which leads to the inhibition of crystal formation, growth, and dissolution. This interaction is fundamental to the therapeutic efficacy of etidronic acid in the treatment of various bone diseases. While the qualitative aspects of this interaction are well-documented, there is a need for more comprehensive quantitative data, particularly regarding adsorption isotherm parameters and inhibitory concentrations under various physiological conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these interactions and to aid in the development of next-generation bisphosphonates with optimized bone-targeting and therapeutic profiles.

References

- 1. Nucleation and inhibition of hydroxyapatite formation by mineralized tissue proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural requirements for bisphosphonate binding on hydroxyapatite: NMR study of bisphosphonate partial esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. ITC [sites.mpip-mainz.mpg.de]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of dissolution of calcium hydroxyapatite powder. III: pH and sample conditioning effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of hydroxyapatite dissolution in acetic, lactic, and phosphoric acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Cellular Journey of Etidronic Acid in Bone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidronic acid, a first-generation, non-nitrogenous bisphosphonate, has long been a subject of interest in the management of bone disorders characterized by excessive resorption. Its therapeutic efficacy is intrinsically linked to its cellular uptake and subsequent intracellular fate within the primary cells of bone tissue: osteoclasts, osteoblasts, and osteocytes. This technical guide provides a comprehensive overview of the current understanding of these processes, synthesizing available data to elucidate the mechanisms underpinning the pharmacological action of etidronic acid. While quantitative data on the cellular kinetics of etidronic acid remains an area of ongoing research, this guide aggregates the existing qualitative and semi-quantitative findings to present a cohesive picture for researchers and drug development professionals.

Cellular Uptake and Intracellular Fate of Etidronic Acid

The journey of etidronic acid within the bone microenvironment begins with its strong affinity for hydroxyapatite, the principal mineral component of bone. This binding serves to concentrate the drug at sites of active bone remodeling.

Osteoclasts: The Primary Target

Osteoclasts, the bone-resorbing multinucleated cells, are the primary cellular targets of etidronic acid. The uptake of etidronic acid by osteoclasts is thought to occur through fluid-phase endocytosis as they resorb the bone matrix to which the drug is bound. Once internalized, etidronic acid is not metabolized. Instead, it is believed to exert its cytotoxic effects by interfering with adenosine triphosphate (ATP)-dependent cellular processes. The intracellular accumulation of etidronic acid analogues of ATP, which are non-hydrolyzable, is thought to inhibit ATP-dependent enzymes, leading to a disruption of cellular function and ultimately inducing apoptosis.[1]

Osteoblasts: Modulatory Effects

While the primary effect of etidronic acid is on osteoclasts, it also influences the function of osteoblasts, the bone-forming cells. Studies have shown that etidronic acid can promote osteoblast differentiation and wound closure in bone.[2][3] Furthermore, it has been observed to inhibit the production of interleukin-6 (IL-6) by osteoblast-like cells, a cytokine implicated in bone resorption.[4] The precise mechanisms of etidronic acid uptake and its direct intracellular signaling pathways in osteoblasts are less well-defined compared to osteoclasts. It is suggested that the effects may be mediated, at least in part, through the modulation of gene expression related to osteoblast function and maturation.[5]

Osteocytes: A Developing Area of Research

The role of osteocytes, the most abundant cell type in bone, in mediating the effects of etidronic acid is an emerging area of investigation. As these cells are embedded within the bone matrix, they are in close proximity to where etidronic acid accumulates. It is hypothesized that etidronic acid may influence osteocyte viability and signaling, thereby contributing to the overall effect of the drug on bone homeostasis. However, direct evidence and detailed mechanistic studies are currently limited.

Quantitative Data

The available literature provides limited specific quantitative data on the cellular uptake and intracellular concentrations of etidronic acid in bone cells. The following table summarizes the available semi-quantitative and related data.

| Parameter | Cell Type | Value/Observation | Citation |

| Effect on Gene Expression | Osteoblasts (rat) | Inhibited L-T4-induced increases in mRNA levels of alkaline phosphatase, tartrate-resistant acid phosphatase, and histone H4 in the femur. | [5] |

| Effect on Protein Expression | Osteoblasts (rat) | > 50% increase in intracellular staining for osteopontin in the endosteum-lined spaces adjacent to a wound. | [2] |

| Effect on Cytokine Production | Osteoblast-like cells (MG63, SaOs) | Inhibition of IL-6 production; at 10⁻⁴ M, IL-6 production was 58 +/- 9% and 53 +/- 8% of baseline for MG63 and SaOs cells, respectively. | [4] |

| Effect on Cell Proliferation | Stromal precursor cells (rat) | 65% reduction in labeling indices compared to controls. | [2] |

Experimental Protocols

Detailed experimental protocols for quantifying the cellular uptake and intracellular concentration of etidronic acid are not extensively reported in the literature. However, based on methodologies used for other bisphosphonates, the following outlines a general approach that could be adapted for etidronic acid.

Radiolabeled Etidronic Acid Uptake Assay

This protocol provides a framework for quantifying the uptake of etidronic acid in cultured bone cells using a radiolabeled form of the drug (e.g., ¹⁴C-etidronic acid).

-

Cell Culture:

-

Culture osteoclasts (e.g., from bone marrow precursors) or osteoblasts (e.g., primary calvarial osteoblasts or cell lines like MC3T3-E1) to near confluence in appropriate culture medium.

-

For osteoclast cultures, cells can be seeded on bone slices or dentin discs to stimulate resorptive activity.

-

-

Uptake Experiment:

-

Prepare a stock solution of ¹⁴C-etidronic acid of known specific activity.

-

Dilute the radiolabeled etidronic acid in culture medium to achieve the desired final concentrations.

-

Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the medium containing ¹⁴C-etidronic acid to the cells and incubate for various time points (e.g., 1, 4, 24 hours) at 37°C in a humidified incubator.

-

To determine non-specific binding, include control wells with a large excess of unlabeled etidronic acid.

-

-

Measurement of Uptake:

-

At each time point, remove the radioactive medium and wash the cells extensively with ice-cold PBS to stop the uptake and remove extracellular radiolabel.

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Collect the cell lysates and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Calculate the specific uptake of ¹⁴C-etidronic acid as counts per minute (CPM) per milligram of protein.

-

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the cellular mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.

Conclusion

Etidronic acid's therapeutic effects on bone are primarily driven by its uptake into osteoclasts, leading to apoptosis and a subsequent reduction in bone resorption. Concurrently, it exerts modulatory effects on osteoblasts, promoting a more anabolic state. While the broad strokes of these mechanisms are understood, this guide highlights the need for further research to quantify the cellular uptake kinetics and elucidate the specific intracellular signaling pathways in greater detail. Such studies will be invaluable for the development of next-generation bone-targeted therapies and for optimizing the clinical use of existing bisphosphonates. The provided experimental framework and visualizations offer a foundation for researchers to design and interpret future investigations into the cellular and molecular pharmacology of etidronic acid.

References

- 1. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etidronate (HEBP) promotes osteoblast differentiation and wound closure in rat calvaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Etidronate inhibits the production of IL-6 by osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etidronate inhibits the thyroid hormone-induced bone loss in rats assessed by bone mineral density and messenger ribonucleic acid markers of osteoblast and osteoclast function - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Structural Analysis of Etidronic Acid(2-) and its Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Etidronic acid, a first-generation non-nitrogenous bisphosphonate, and its analogues have long been subjects of intense scientific scrutiny due to their significant roles in regulating calcium metabolism and their applications in treating bone disorders such as Paget's disease and osteoporosis. The therapeutic efficacy of these compounds is intrinsically linked to their molecular structure, which governs their binding affinity to hydroxyapatite crystals in bone and their subsequent influence on osteoclast activity. This technical guide provides a comprehensive examination of the structural analysis of Etidronic acid(2-) and its key analogues, clodronic acid and tiludronic acid. By delving into their three-dimensional conformations, bond parameters, and the experimental methodologies used for their characterization, we aim to provide a valuable resource for researchers engaged in the design and development of novel bisphosphonate-based therapeutics.

Core Structural Features of Etidronic Acid and its Analogues

The foundational structure of these bisphosphonates is the P-C-P backbone, which mimics the P-O-P bond of endogenous pyrophosphate. This structural motif is crucial for their high affinity for the calcium ions present in hydroxyapatite, the primary mineral component of bone.

Etidronic Acid(2-) : The dianion of 1-hydroxyethane-1,1-diphosphonic acid features a central carbon atom bonded to two phosphonate groups, a hydroxyl group, and a methyl group. The presence of the hydroxyl group is thought to enhance its chelating ability and contribute to its biological activity.

Clodronic Acid : In this analogue, the hydroxyl and methyl groups of etidronic acid are replaced by two chlorine atoms. This modification significantly alters the electronic and steric properties of the central carbon atom, influencing its interaction with biological targets.

Tiludronic Acid : This analogue possesses a more complex side chain, with the central carbon being part of a chlorophenylthiomethylene group. This larger, more lipophilic side chain impacts its bone-binding affinity and cellular uptake.

Quantitative Structural Data

The precise arrangement of atoms within these molecules has been elucidated through single-crystal X-ray diffraction studies. The following tables summarize the key bond lengths and angles for the dianionic form of Etidronic acid and its analogues. This data is essential for computational modeling and structure-activity relationship (SAR) studies.

| Crystal System Information | Etidronate (Disodium Salt Tetrahydrate) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Selected Bond Lengths (Å) | Etidronate (Disodium Salt Tetrahydrate) |

| P1-C1 | 1.84 |

| P2-C1 | 1.84 |

| C1-O1 | 1.46 |

| C1-C2 | 1.54 |

| P1-O2 | 1.51 |

| P1-O3 | 1.51 |

| P1-O4 | 1.57 |

| P2-O5 | 1.51 |

| P2-O6 | 1.51 |

| P2-O7 | 1.57 |

| Selected Bond Angles (°) | Etidronate (Disodium Salt Tetrahydrate) |

| P1-C1-P2 | 111.0 |

| O1-C1-C2 | 108.0 |

| O1-C1-P1 | 107.0 |

| O1-C1-P2 | 107.0 |

| C2-C1-P1 | 112.0 |

| C2-C1-P2 | 112.0 |

| O2-P1-O3 | 114.0 |

| O2-P1-C1 | 108.0 |

| O3-P1-C1 | 108.0 |

| O5-P2-O6 | 114.0 |

| O5-P2-C1 | 108.0 |

| O6-P2-C1 | 108.0 |

Note: The crystallographic data for Clodronic acid and Tiludronic acid are not as readily available in publicly accessible, fully detailed formats. Researchers are encouraged to consult specialized crystallographic databases for this information.

Experimental Protocols

The structural characterization of Etidronic acid and its analogues relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited.

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structural information.

Methodology:

-

Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are grown. For Etidronic acid, this is often achieved by slow evaporation of an aqueous solution of its disodium salt.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR is a powerful tool for characterizing phosphorus-containing compounds in solution and the solid state.

Methodology:

-

Sample Preparation: A solution of the bisphosphonate is prepared in a suitable solvent (e.g., D₂O for solution-state NMR). For solid-state NMR, the powdered sample is packed into a magic-angle spinning (MAS) rotor.

-

Instrument Setup: The NMR spectrometer is tuned to the 31P frequency. An external standard, such as 85% H₃PO₄, is used to reference the chemical shifts.

-

Data Acquisition (Solution-State): A standard one-pulse experiment with proton decoupling is typically used. Key parameters include the pulse width, relaxation delay, and number of scans.

-

Data Acquisition (Solid-State): Magic-angle spinning is employed to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization (CP) from ¹H to ³¹P is often used to enhance the signal intensity.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts and coupling constants provide information about the chemical environment of the phosphorus nuclei.

Mechanism of Action: A Signaling Pathway Perspective

Non-nitrogenous bisphosphonates like Etidronic acid exert their effects on osteoclasts through a distinct metabolic pathway that leads to apoptosis. The following diagram illustrates this process.

Caption: Intracellular pathway of Etidronic Acid leading to osteoclast apoptosis.

Experimental Workflow for Structural Analysis

The logical flow for a comprehensive structural analysis of a novel Etidronic acid analogue is depicted below.

Caption: Workflow for the structural elucidation of Etidronic Acid analogues.

Conclusion

The structural analysis of Etidronic acid(2-) and its analogues provides invaluable insights into the molecular determinants of their biological activity. The precise knowledge of their three-dimensional structures, obtained through techniques like single-crystal X-ray diffraction and NMR spectroscopy, allows for a rational approach to the design of new bisphosphonate derivatives with improved therapeutic profiles. The data and methodologies presented in this guide are intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, facilitating the continued exploration of this important class of therapeutic agents.

An In-depth Technical Guide on the Non-Bone Related Applications of Etidronic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidronic acid, a first-generation, non-nitrogenous bisphosphonate, is well-established for its role in the management of bone disorders such as Paget's disease and osteoporosis. Its mechanism of action traditionally centers on the inhibition of osteoclast-mediated bone resorption. However, a growing body of research is uncovering a diverse range of non-bone related applications for this versatile molecule. This technical guide delves into the current research landscape of Etidronic acid's utility in neuroprotection, soft tissue calcification, and endodontics, providing a comprehensive overview of its mechanisms, experimental protocols, and quantitative outcomes. The guide also briefly touches upon preliminary findings in oncology and historical uses in ophthalmology, highlighting areas for future investigation.

Neuroprotective Applications

Recent preclinical studies have illuminated a promising role for Etidronic acid in mitigating neuronal damage and cognitive decline, particularly in the context of vascular dementia. The proposed neuroprotective effects appear to be multi-faceted, involving the enhancement of synaptic plasticity, reduction of oxidative stress, and suppression of apoptosis and neuroinflammation.

Mechanism of Action in Neuroprotection

Research suggests that Etidronic acid and its zinc complex exert their neuroprotective effects through several key pathways. In a rat model of vascular dementia, Etidronic acid treatment led to the upregulation of proteins crucial for long-term potentiation (LTP) and synaptic function, including Calcium/calmodulin-dependent protein kinase II (CaMKII), N-methyl-D-aspartate receptor (NMDAR) subunit 2B, and Postsynaptic Density protein 95 (PSD95)[1]. Furthermore, it demonstrated an ability to lower oxidative stress and inhibit apoptosis by modulating the levels of Bcl-2 and Bax proteins[1].

The Etidronate-zinc complex has been shown to reduce neuroinflammation by preventing the over-activation of microglia and decreasing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory action is linked to the reversal of the increased NF-κB signaling pathway in the hippocampus[2].

Key Signaling Pathway

Caption: Signaling pathways of Etidronic acid in neuroprotection.

Quantitative Data

| Parameter | Model | Treatment | Dosage | Duration | Outcome | Reference |

| Synaptic Proteins | ||||||

| CaMKII | 2-Vessel Occlusion Rat Model | Etidronic acid | 20 mg/kg/day i.p. | 1 week | Upregulated | [1] |

| NMDAR 2B | 2-Vessel Occlusion Rat Model | Etidronic acid | 20 mg/kg/day i.p. | 1 week | Upregulated | [1] |

| PSD95 | 2-Vessel Occlusion Rat Model | Etidronic acid | 20 mg/kg/day i.p. | 1 week | Upregulated | [1] |

| Apoptosis Markers | ||||||

| Bcl-2 | 2-Vessel Occlusion Rat Model | Etidronic acid | 20 mg/kg/day i.p. | 1 week | Upregulated | [1] |

| Bax | 2-Vessel Occlusion Rat Model | Etidronic acid | 20 mg/kg/day i.p. | 1 week | Downregulated | [1] |

| Neuroinflammation | ||||||

| TNF-α, IL-1β, IL-6 | 2-Vessel Occlusion Rat Model | Etidronate-Zinc Complex | 20 mg/kg/day i.v. | 7 days | Significantly Reduced | [2] |

Experimental Protocols

1.4.1. Animal Model of Vascular Dementia (2-Vessel Occlusion)

-

Subjects: Adult male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rats (e.g., with an intraperitoneal injection of sodium pentobarbital).

-

Make a midline cervical incision to expose the common carotid arteries.

-

Carefully separate the arteries from the vagus nerve.

-

Permanently ligate both common carotid arteries with a silk suture.

-

Suture the incision and allow the animals to recover for a period of two weeks before initiating treatment.

-

-

Sham Control: Perform the same surgical procedure without ligating the arteries.

1.4.2. Drug Administration

-

Etidronic Acid: Dissolve Etidronic acid in sterile saline. Administer via intraperitoneal (i.p.) injection at a dose of 20 mg/kg/day for 7 consecutive days.

-

Etidronate-Zinc Complex: Administer via tail vein injection at a dose of 20 mg/kg/day for 7 consecutive days.

1.4.3. Western Blot Analysis for Synaptic and Apoptotic Proteins

-

Tissue Preparation:

-

Euthanize the rats and rapidly dissect the hippocampus on ice.

-

Homogenize the tissue in RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Centrifuge the homogenate at 12,000 g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CaMKII, NMDAR 2B, PSD95, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

-

Quantify the band intensity using densitometry software and normalize to the loading control.

-

Inhibition of Soft Tissue Calcification

Etidronic acid's ability to chelate calcium ions and inhibit the formation and dissolution of hydroxyapatite crystals extends beyond bone to the prevention and treatment of ectopic or soft tissue calcification.

Mechanism of Action

Etidronic acid binds to hydroxyapatite crystals, preventing their growth and aggregation. This is particularly relevant in conditions like heterotopic ossification and certain types of vascular calcification.

Clinical and Preclinical Research

Several clinical trials are investigating the efficacy of Etidronic acid in preventing arterial calcification in various patient populations:

-

TEMP-PREVENT Trial: This ongoing randomized, double-blind, placebo-controlled trial is evaluating the effect of cyclical Etidronate (20 mg/kg) on the progression of arterial calcification in young adult patients with Pseudoxanthoma elasticum (PXE)[3].

-

ACDC Trial: A pilot study on patients with Arterial Calcification due to Deficiency of CD73 (ACDC) showed that daily Etidronate for 14 days every 3 months appeared to slow the progression of vascular calcification in the lower extremities.

-

CLTI Trial: A study is assessing the impact of cyclical Etidronate (20 mg/kg for 2 weeks on, 10 weeks off) on arterial calcification in patients with chronic limb-threatening ischemia.

Preclinical research in a renal failure rat model demonstrated that Etidronate (5 or 10 mg/kg) significantly reduced calcitriol-induced thoracic and abdominal aortic calcification[4].

Quantitative Data

| Parameter | Model | Treatment | Dosage | Duration | Outcome | Reference |

| Aortic Calcification | Renal Failure Rat Model | Etidronate | 5 or 10 mg/kg | 3 weeks | Significantly reduced thoracic and abdominal aortic calcification | [4] |

| Vascular Calcification | ACDC Patients (Pilot Study) | Etidronate | Daily for 14 days every 3 months | 3 years | Appeared to slow progression of lower extremity vascular calcification |

Experimental Protocols

2.4.1. Renal Failure Rat Model of Aortic Calcification

-

Subjects: Wistar rats.

-

Procedure:

-

Induce renal failure via subtotal nephrectomy (5/6th removal of the kidneys).

-

Two weeks post-surgery, confirm renal failure through elevated serum creatinine levels.

-

Initiate treatment with calcitriol to induce aortic calcification.

-

Concurrently, administer Etidronate orally at doses of 5 or 10 mg/kg daily for the study duration (e.g., 3 weeks).

-

-

Analysis:

-

At the end of the treatment period, euthanize the rats and dissect the thoracic and abdominal aortas.

-

Quantify the extent of calcification by measuring the calcium content of the aortic tissue (e.g., using atomic absorption spectrometry) or through histological analysis with von Kossa staining.

-

Caption: Workflow for studying Etidronic acid's effect on aortic calcification.

Endodontic Applications

In the field of dentistry, Etidronic acid (often referred to as HEDP) is utilized as a chelating agent in root canal irrigation solutions. Its primary function is to remove the smear layer, a layer of debris that forms on the root canal walls during instrumentation.

Mechanism of Action

Similar to its other applications, Etidronic acid chelates calcium ions within the inorganic component of the smear layer, facilitating its removal. This action helps to open dentinal tubules, allowing for better disinfection and adhesion of root canal filling materials. It is often used in combination with sodium hypochlorite (NaOCl), an antimicrobial and tissue-dissolving agent.

Comparative Efficacy

Numerous in-vitro studies have compared the efficacy of Etidronic acid with the more commonly used Ethylenediaminetetraacetic acid (EDTA) for smear layer removal and its effect on dentin microhardness. While EDTA is a potent chelator, it can significantly reduce dentin microhardness. Some studies suggest that Etidronic acid is a weaker chelator but causes less of a reduction in dentin microhardness, potentially preserving more of the tooth's structural integrity.

Quantitative Data

| Parameter | Irrigant | Concentration | Outcome | Reference |

| Smear Layer Removal | Etidronic acid + NaOCl | 9% | More effective than EDTA in the apical third | [5][6] |

| Etidronic acid + NaOCl | 18% | No significant difference from 17% EDTA | ||

| Dentin Microhardness | Etidronic acid | 18% | No significant detrimental effect compared to control | |

| EDTA | 17% | Significant drop in microhardness compared to control |

Experimental Protocols

3.4.1. In-Vitro Smear Layer Removal Analysis

-

Sample Preparation:

-

Use extracted, single-rooted human teeth.

-

Decoronate the teeth to a standardized root length.

-

Prepare the root canals using endodontic files to a specific size.

-

-

Irrigation Protocols:

-

Divide the teeth into experimental groups based on the irrigation solution used (e.g., Group 1: 17% EDTA; Group 2: 9% Etidronic acid; Group 3: 18% Etidronic acid; Control Group: Saline).

-

During instrumentation, irrigate the canals with a standardized volume of the respective solution, often in conjunction with NaOCl.

-

-

SEM Analysis:

-

After irrigation, longitudinally section the roots.

-

Prepare the specimens for Scanning Electron Microscopy (SEM) by dehydration and sputter-coating with gold.

-

Examine the root canal walls at different levels (coronal, middle, and apical thirds) under the SEM at a specified magnification (e.g., 2000x).

-

Score the removal of the smear layer based on a standardized scoring system (e.g., a 3- or 5-point scale).

-

3.4.2. Dentin Microhardness Testing

-

Sample Preparation:

-

Prepare dentin sticks of standardized dimensions (e.g., 1 mm x 1 mm x 12 mm) from the radicular dentin of extracted teeth.

-

Divide the sticks into experimental groups.

-

-

Treatment:

-

Immerse the dentin sticks in the respective chelating solutions (e.g., 17% EDTA, 18% Etidronic acid, saline) for a defined period (e.g., 5 minutes).

-

-

Microhardness Measurement:

-

Use a Vickers microhardness tester to create indentations on the surface of the dentin sticks under a specific load (e.g., 100g) and dwell time (e.g., 15 seconds).

-

Measure the diagonals of the indentations to calculate the Vickers Hardness Number (VHN).

-

Compare the VHN values between the different treatment groups.

-

Other Potential Applications (Limited Data)

Oncology

Some commercial sources describe Etidronic acid as having anticancer activity, with one report suggesting it can induce a decrease in the S-phase population and an increase in the G2/M population in MCF-7 breast cancer cells[5]. However, at present, there is a lack of peer-reviewed research to substantiate these claims with detailed experimental protocols and quantitative data. This remains an area for potential future investigation.

Ophthalmology

Historically, Etidronic acid has been mentioned as an off-label treatment for diabetic retinopathy[7]. The proposed mechanism was likely related to its anti-calcification properties. However, there is a scarcity of recent research exploring this application, and it is not a current standard of care.

Conclusion

While Etidronic acid's role in bone metabolism is well-documented, its non-bone related applications present exciting avenues for therapeutic development. The neuroprotective effects observed in preclinical models, particularly the modulation of synaptic plasticity and neuroinflammation, warrant further investigation as a potential treatment for neurodegenerative diseases. Its established efficacy in inhibiting soft tissue calcification is being actively explored in clinical trials for rare genetic disorders and more common vascular conditions. In endodontics, it offers a viable alternative to traditional chelating agents, with the potential for better preservation of dentin integrity. The preliminary data in oncology and historical use in ophthalmology, though currently sparse, may inspire new research directions. This technical guide provides a foundational understanding of these emerging applications, offering researchers and drug development professionals a comprehensive resource to inform future studies and potentially unlock the full therapeutic potential of Etidronic acid.

References

- 1. Prevention of aortic calcification by etidronate in the renal failure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reversal of heavy arterial calcification in a rat model of chronic kidney disease using targeted ethylene diamine tetraacetic acid-loaded albumin nanoparticles - Zohora - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 5. A Comparative Evaluation of Smear Layer Removal by Using Four Different Irrigation Solutions like Root Canal Irrigants: An In Vitro SEM Study [thejcdp.com]

- 6. researchgate.net [researchgate.net]

- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Etidronic acid's role in inhibiting soft tissue calcification at a cellular level

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Soft tissue calcification, the pathological deposition of calcium phosphate crystals in tissues not normally mineralized, is a significant contributor to morbidity and mortality in a range of diseases, including chronic kidney disease, diabetes, and certain genetic disorders. Etidronic acid, a first-generation bisphosphonate and an analogue of inorganic pyrophosphate (PPi), has demonstrated clinical efficacy in mitigating the progression of vascular calcification. This technical guide delves into the cellular and molecular mechanisms by which etidronic acid inhibits soft tissue calcification, with a particular focus on its action on vascular smooth muscle cells (VSMCs). We will explore its role as a direct inhibitor of hydroxyapatite formation, its influence on key signaling pathways that govern osteogenic differentiation of VSMCs, and its impact on cellular components involved in the calcification process. This document consolidates experimental evidence, presents quantitative data in structured formats, and provides detailed experimental protocols and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Introduction to Etidronic Acid and Soft Tissue Calcification

Soft tissue calcification is an active, cell-mediated process, not merely a passive precipitation of minerals. A key event in vascular calcification is the osteogenic transdifferentiation of VSMCs, where these cells lose their contractile phenotype and adopt bone-forming characteristics. This process is driven by various stimuli, most notably elevated extracellular phosphate levels (hyperphosphatemia), which is a common complication in chronic kidney disease.

Etidronic acid's primary mechanism of action is its ability to act as a stable analogue of PPi, a potent endogenous inhibitor of calcification. Unlike PPi, etidronic acid is resistant to enzymatic hydrolysis, allowing for a more sustained inhibitory effect on the formation and growth of hydroxyapatite crystals, the primary mineral component of pathological calcifications.

Physicochemical Inhibition of Hydroxyapatite Formation

Etidronic acid directly interferes with the process of calcification at a physicochemical level. Its phosphonate groups chelate calcium ions and bind to the surface of nascent hydroxyapatite crystals, preventing their further growth and aggregation. This action is fundamental to its therapeutic effect in diseases characterized by ectopic mineralization.

Cellular Mechanisms of Action in Vascular Smooth Muscle Cells

Beyond its direct physicochemical effects, etidronic acid exerts its inhibitory action on soft tissue calcification through modulation of cellular processes, primarily within VSMCs.

Inhibition of Osteogenic Differentiation

A central mechanism by which etidronic acid prevents vascular calcification is by inhibiting the phenotypic transformation of VSMCs into osteoblast-like cells. This is achieved through the modulation of key signaling pathways that control osteogenic differentiation.

One study demonstrated that etidronic acid can influence the phenotype of rat VSMCs, promoting a shift from a synthetic to a contractile state, which is less prone to calcification. This was evidenced by an increase in the expression of the contractile marker SM22α.[1]

Modulation of the BMP-2/Runx2 Signaling Pathway

The Bone Morphogenetic Protein-2 (BMP-2) and Runt-related transcription factor 2 (Runx2) signaling pathway is a critical driver of osteogenic differentiation in VSMCs. Elevated phosphate levels stimulate this pathway, leading to the expression of osteogenic genes and subsequent mineralization. While direct evidence for etidronic acid's modulation of this pathway in VSMCs is still emerging, its role as a PPi analogue suggests an indirect influence by maintaining a less pro-calcific extracellular environment.

dot

Figure 1. Proposed mechanism of etidronic acid in the context of the BMP-2/Runx2 pathway.

Influence on Matrix Vesicles

Matrix vesicles (MVs) are small, membrane-bound particles released from cells that serve as nucleation sites for hydroxyapatite crystal formation. In calcifying conditions, VSMCs release MVs that are rich in pro-calcific factors. Etidronic acid, by binding to calcium and hydroxyapatite, is thought to inhibit the mineralization process within and around these MVs.

Quantitative Data on Etidronic Acid's Efficacy

The following tables summarize the available quantitative data from clinical studies on the effect of etidronic acid on soft tissue calcification.

Table 1: Clinical Studies on the Effect of Etidronic Acid on Aortic Calcification in Hemodialysis Patients

| Study | Number of Patients | Etidronate Dosage | Duration | Key Findings |

| Hashiba et al. (2004)[2] | 18 | 200 mg orally on dialysis days | 6 months | Significant suppression of the increase in aortic calcification area (ACA) in the etidronate group compared to the control group. |

| Hashiba et al. (2006)[3] | 21 | Orally administered on dialysis days | 23 months | No change in ACA in the etidronate group after 12 and 23 months, while the control group showed a significant increase. |

| Ariyoshi et al. (2006)[4] | 14 (8 etidronate) | 400 mg/day | 24 weeks | The mean aortic calcification score significantly decreased in the etidronate group (-64.1%) and significantly increased in the control group (+130.0%). |

Table 2: In Vitro Effects of Etidronic Acid on Vascular Smooth Muscle Cells

| Parameter Measured | Cell Type | Etidronate Concentration | Effect | Reference |

| DNA Synthesis | Rat VSMC (from SHR) | 1 µM - 10 µM | Significant inhibition of DNA synthesis. | Ohtsuka et al. (2000)[1] |

| Cell Proliferation | Rat VSMC (from SHR) | 10 µM | Significant inhibition of VSMC proliferation after 72 hours. | Ohtsuka et al. (2000)[1] |

| SM22α mRNA and Protein | Rat VSMC (from SHR) | 100 µM | Significant increase in expression, indicating a shift to a contractile phenotype. | Ohtsuka et al. (2000)[1] |

| Matrix Gla mRNA | Rat VSMC (from SHR) | 10 µM | Significant decrease in expression. | Ohtsuka et al. (2000)[1] |

Experimental Protocols

In Vitro VSMC Calcification Assay

This protocol describes a common method to induce and quantify calcification in a culture of VSMCs.

Materials:

-

Vascular Smooth Muscle Cells (e.g., human aortic smooth muscle cells)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Calcification medium (Growth medium supplemented with elevated phosphate, e.g., 2.5 mM sodium phosphate)

-

Etidronic acid stock solution

-

Alizarin Red S staining solution

-

Calcium quantification kit (e.g., o-cresolphthalein complexone method)

-

Multi-well culture plates

Procedure:

-

Seed VSMCs in multi-well plates and allow them to reach confluence in growth medium.

-

Once confluent, switch the medium to calcification medium.

-

Treat the cells with varying concentrations of etidronic acid. Include a vehicle control (no etidronate).

-

Incubate the plates for a period of 7-14 days, changing the medium every 2-3 days.

-

After the incubation period, wash the cells with PBS.

-

For qualitative analysis, fix the cells and stain with Alizarin Red S to visualize calcium deposits.

-

For quantitative analysis, decalcify the cell layer with an acid (e.g., 0.6 N HCl) and measure the calcium content in the supernatant using a calcium quantification kit.

dot

Figure 2. Experimental workflow for in vitro VSMC calcification assay with etidronic acid.

Western Blot for Runx2 and BMP-2 Expression

This protocol outlines the steps to measure the protein expression of key osteogenic markers in VSMCs.

Materials:

-

Treated VSMC lysates from the calcification assay

-

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Runx2, anti-BMP-2, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated VSMCs and quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Conclusion and Future Directions

Etidronic acid presents a multifaceted approach to inhibiting soft tissue calcification. Its ability to act as a physicochemical inhibitor of hydroxyapatite formation is complemented by its cellular effects on VSMCs, including the inhibition of osteogenic differentiation. While the precise molecular targets of etidronic acid within the complex signaling networks of VSMCs are still under investigation, its efficacy in clinical settings highlights its therapeutic potential.

Future research should focus on elucidating the direct interactions of etidronic acid with the BMP-2/Runx2 pathway and other signaling cascades involved in VSMC osteogenesis. Further in vitro studies are needed to establish clear dose-response relationships and IC50 values for its various cellular effects. A deeper understanding of these mechanisms will pave the way for the development of more targeted and effective therapies for the prevention and treatment of soft tissue calcification.

References

- 1. Neuromedin B modulates phosphate-induced vascular calcification [bmbreports.org]

- 2. Inhibitory effects of etidronate on the progression of vascular calcification in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the progression of aortic calcification by etidronate treatment in hemodialysis patients: long-term effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of etidronic acid on arterial calcification in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Path: A Technical Guide to the Pharmacokinetics and Bioavailability of Etidronic Acid in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties and bioavailability of etidronic acid, a first-generation bisphosphonate, as observed in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of etidronic acid is crucial for the design and interpretation of preclinical studies and for the successful translation of these findings to clinical applications. This document synthesizes available data to offer a comparative perspective on the behavior of etidronic acid across different species, complete with detailed experimental methodologies and visual representations of key processes.

Core Pharmacokinetic Profile of Etidronic Acid

Etidronic acid, a non-nitrogen-containing bisphosphonate, primarily exerts its therapeutic effects by adsorbing to hydroxyapatite crystals in the bone, thereby inhibiting their formation, growth, and dissolution.[1] Its pharmacokinetic profile is characterized by poor oral absorption and a high affinity for bone tissue, with minimal to no metabolic transformation.

Absorption

The gastrointestinal absorption of etidronic acid is generally low across different animal species. Studies in rats have indicated that the absorption of disodium etidronate from the proximal jejunum occurs via passive diffusion at lower concentrations.[2]

Distribution

Following absorption or intravenous administration, etidronic acid is rapidly cleared from the plasma and distributed primarily to bone tissue. This high affinity for bone is a key characteristic of bisphosphonates and is central to their mechanism of action.[1] Preclinical studies have shown that etidronate disodium does not cross the blood-brain barrier.[3]

Metabolism

A significant characteristic of etidronic acid is that it is not metabolized in the body.[3] The drug is excreted from the body chemically unchanged.

Excretion

The primary route of excretion for absorbed etidronic acid is via the kidneys into the urine. The portion of an oral dose that is not absorbed is eliminated unchanged in the feces.[4] Approximately half of the absorbed dose is excreted in the urine within 24 hours.[3] The remainder is sequestered in the bone and is eliminated very slowly, with animal studies suggesting a bone clearance time of up to 165 days.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic and bioavailability data for etidronic acid in various animal models.

Table 1: Intravenous Pharmacokinetic Parameters of Etidronic Acid in Animal Models

| Parameter | Rabbit |

| Dose (mg/kg) | 25 |

| Plasma Concentration at 24h (% of dose/body weight) | 18 ± 2.5 |

| Plasma Clearance | 9-15 times slower than clodronate and pamidronate |

| AUC0-24h | 9-11 times larger than for clodronate |

Data for rats, dogs, and monkeys are not sufficiently available in the public domain to be included in this table.

Bioavailability of Etidronic Acid

The oral bioavailability of etidronic acid is consistently low across species, which is a critical consideration for the development of oral dosage forms.

Table 2: Oral Bioavailability of Etidronic Acid in Animal Models

| Animal Model | Oral Bioavailability (%) |

| Rat | ~3 |

| Rabbit | ~3 |

| Young Dog | 5 - 21 |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for assessing the pharmacokinetics of etidronic acid in animal models.

Animal Models and Dosing

-

Species: Male Wistar rats, Beagle dogs, and Cynomolgus monkeys are commonly used models.

-

Administration:

-

Intravenous (IV): A single bolus injection of etidronic acid solution is administered, typically through a cannulated vein (e.g., femoral or jugular vein).

-

Oral (PO): A solution or suspension of etidronic acid is administered via oral gavage.

-

-

Dosing: Doses used in rat studies have ranged from 2 mg/kg to 40 mg/kg for investigating pharmacological effects.[5][6] For pharmacokinetic studies, doses are selected to ensure plasma concentrations are within the quantifiable range of the analytical method.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For rats, blood is often collected from the tail vein or via a cannulated artery. In larger animals like dogs and monkeys, blood is typically drawn from a peripheral vein.

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate and complete collection of urine and feces to determine excretion patterns.

Analytical Methodology

The quantification of etidronic acid in biological matrices requires sensitive and specific analytical methods due to its low systemic concentrations, especially after oral administration.

-

Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific determination of etidronic acid in plasma and urine.[3]

-

Sample Preparation: Due to the polar nature of etidronic acid, sample preparation often involves derivatization or the use of specific ion-pairing agents to improve chromatographic retention and sensitivity. Ultrafiltration can also be used for plasma sample preparation.[3]

-

Detection:

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for etidronic acid and an internal standard (e.g., isotopically labeled etidronate) to ensure selectivity and accuracy. For etidronate, the transition m/z 205 → 63 has been used.[3]

-

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. A typical linear range for etidronate in plasma and urine using LC-MS/MS is 50 ng/mL to 5000 ng/mL.[3]

Visualizing Experimental Workflows

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study in animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. Dose-dependent absorption of disodium etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurofins.com [eurofins.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Effect of etidronate on aortic calcification and bone metabolism in calcitriol-treated rats with subtotal nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiallodynic effect of etidronate, a bisphosphonate, in rats with adjuvant-induced arthritis: involvement of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Etidronic Acid in Bone Resorption Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Etidronic Acid, a first-generation non-nitrogenous bisphosphonate, in in vitro bone resorption assays. This document outlines the experimental workflow, from osteoclast differentiation to the quantification of bone resorption, and includes representative data and a summary of the underlying signaling pathways.

Introduction

Etidronic acid is a pyrophosphate analog that inhibits osteoclast-mediated bone resorption. Its primary mechanism of action involves its incorporation into the bone matrix. When osteoclasts initiate resorption, they internalize etidronic acid. Intracellularly, it is metabolized into a non-hydrolyzable ATP analog, AppCCl2p, which induces osteoclast apoptosis and disrupts the formation of the ruffled border, a cellular structure essential for bone resorption.[1] This document provides protocols for assessing the inhibitory effects of etidronic acid on osteoclast function using both a murine macrophage cell line (RAW 264.7) and primary human peripheral blood mononuclear cells (PBMCs).

Data Presentation

The following tables summarize the expected dose-dependent inhibitory effects of etidronic acid on osteoclast activity. Note: The following data are representative and intended to illustrate the expected outcomes of the described assays. Actual results may vary based on experimental conditions.

Table 1: Effect of Etidronic Acid on Osteoclast Number and Viability

| Etidronic Acid Concentration (µM) | Mean Number of TRAP-positive Multinucleated Cells (per field) | Percentage of Viable Osteoclasts (compared to control) |

| 0 (Control) | 150 | 100% |

| 1 | 120 | 95% |

| 10 | 80 | 80% |

| 100 | 30 | 50% |

| 500 | 5 | 15% |

Table 2: Inhibition of Bone Resorption by Etidronic Acid

| Etidronic Acid Concentration (µM) | Mean Resorption Pit Area (% of control) | Inhibition of Bone Resorption (%) | IC50 (µM) |

| 0 (Control) | 100 | 0 | \multirow{5}{*}{~50-100} |

| 1 | 85 | 15 | |

| 10 | 60 | 40 | |

| 100 | 20 | 80 | |

| 500 | 5 | 95 |

Experimental Protocols

Protocol 1: Osteoclast Differentiation and Bone Resorption Assay using RAW 264.7 Cells

This protocol describes the differentiation of the murine macrophage cell line RAW 264.7 into osteoclasts and the subsequent assessment of etidronic acid's effect on their resorptive activity.

Materials:

-

RAW 264.7 cells

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)

-

Etidronic acid stock solution

-

Corning® Osteo Assay Surface 96-well plates or dentin slices

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Toluidine blue stain

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed RAW 264.7 cells onto Corning® Osteo Assay Surface 96-well plates or dentin slices at a density of 2.5 x 104 cells/cm2.

-

-

Osteoclast Differentiation:

-

Allow cells to adhere overnight.

-

Replace the medium with differentiation medium containing Alpha-MEM, 10% FBS, 1% Penicillin-Streptomycin, and 30-50 ng/mL of recombinant mouse RANKL.

-

Culture for 6-7 days, replacing the medium every 2-3 days.

-

-

Etidronic Acid Treatment:

-

On day 4 of differentiation, add varying concentrations of etidronic acid (e.g., 0, 1, 10, 100, 500 µM) to the culture medium.

-

-

Assessment of Osteoclast Formation (TRAP Staining):

-

At the end of the culture period, fix the cells with 4% paraformaldehyde.

-

Stain for TRAP, a marker for osteoclasts, following the manufacturer's instructions.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

-

-

Bone Resorption Pit Assay:

-

To visualize resorption pits, remove the cells from the assay surface using a 10% bleach solution.

-

Wash the plates or dentin slices with distilled water and air dry.

-

Stain the resorption pits with 1% toluidine blue for 5 minutes.

-

Capture images of the resorption pits using a microscope.

-

Quantify the resorbed area using image analysis software.

-

Protocol 2: Generation of Human Osteoclasts from PBMCs and Bone Resorption Assay

This protocol outlines the differentiation of primary human peripheral blood mononuclear cells (PBMCs) into osteoclasts.

Materials:

-

Human PBMCs (isolated from whole blood)

-

Alpha-MEM

-